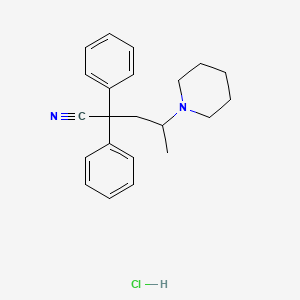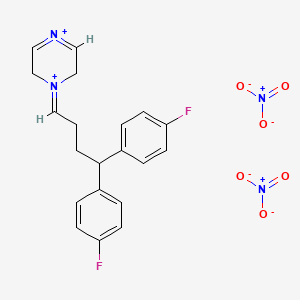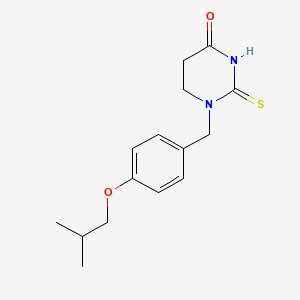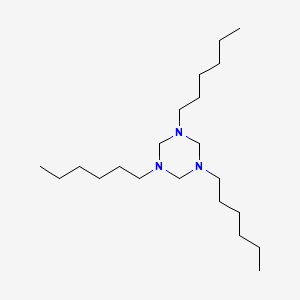
2,2'-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of a dithiobis group, a chloro-substituted benzamide, and a piperidyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide through the reaction of 4-chlorobenzoyl chloride with N-((1-methyl-4-piperidyl)methyl)amine under basic conditions.
Introduction of the Dithiobis Group: The benzamide derivative is then reacted with a dithiobis reagent, such as 2,2’-dithiobis(benzoyl chloride), to introduce the dithiobis linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The dithiobis group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiobis linkage, yielding thiol derivatives.
Substitution: The chloro group on the benzamide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) involves its interaction with molecular targets such as enzymes or receptors. The dithiobis group can form disulfide bonds with thiol-containing proteins, potentially inhibiting their function. The chloro-substituted benzamide moiety may also interact with specific binding sites, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(benzamide): Lacks the chloro and piperidyl groups, resulting in different reactivity and applications.
4-Chloro-N-((1-methyl-4-piperidyl)methyl)benzamide: Does not contain the dithiobis linkage, affecting its chemical properties and biological activity.
Uniqueness
2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) is unique due to the combination of its dithiobis group, chloro-substituted benzamide, and piperidyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
67342-59-0 |
|---|---|
Fórmula molecular |
C28H36Cl2N4O2S2 |
Peso molecular |
595.6 g/mol |
Nombre IUPAC |
4-chloro-2-[[5-chloro-2-[(1-methylpiperidin-4-yl)methylcarbamoyl]phenyl]disulfanyl]-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C28H36Cl2N4O2S2/c1-33-11-7-19(8-12-33)17-31-27(35)23-5-3-21(29)15-25(23)37-38-26-16-22(30)4-6-24(26)28(36)32-18-20-9-13-34(2)14-10-20/h3-6,15-16,19-20H,7-14,17-18H2,1-2H3,(H,31,35)(H,32,36) |
Clave InChI |
SCVDJMXAAVCHHF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)SSC3=C(C=CC(=C3)Cl)C(=O)NCC4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





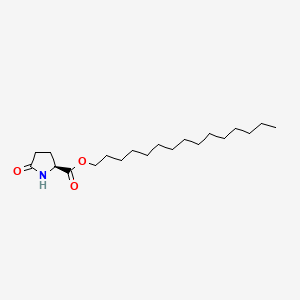




![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

